![molecular formula C18H22BrNO B14171115 N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide CAS No. 1459-51-4](/img/structure/B14171115.png)
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-tricyclo[33113,7]dec-1-ylphenyl)acetamide is a complex organic compound characterized by the presence of a bromine atom, a tricyclo[33113,7]decane ring system, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and tricyclo[3.3.1.13,7]decane derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The tricyclo[3.3.1.13,7]decane ring system can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states and functional groups.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the tricyclo[3.3.1.13,7]decane ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Bromo-4-cyclohexylphenyl)acetamide: Similar structure but with a cyclohexyl ring instead of the tricyclo[3.3.1.13,7]decane ring.
Uniqueness
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide is unique due to the presence of the tricyclo[3.3.1.13,7]decane ring system, which imparts distinct steric and electronic properties. The bromine atom also enhances its reactivity and potential for further functionalization.
Propiedades
Número CAS |
1459-51-4 |
|---|---|
Fórmula molecular |
C18H22BrNO |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
N-[4-(1-adamantyl)-2-bromophenyl]acetamide |
InChI |
InChI=1S/C18H22BrNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
Clave InChI |
ILVMPBQLHJPEPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
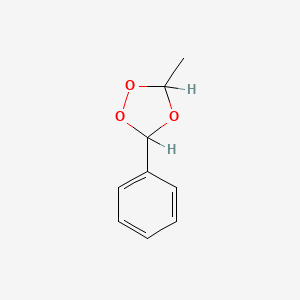
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)
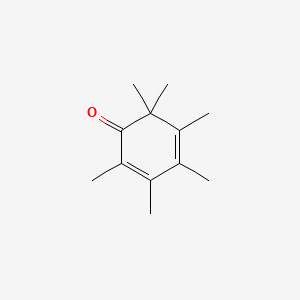
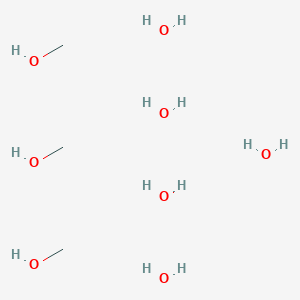
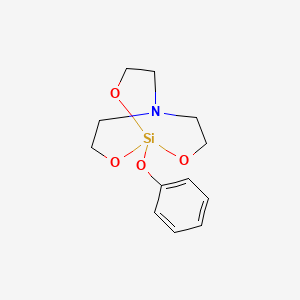
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
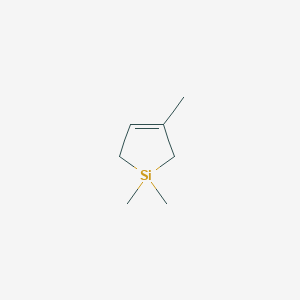

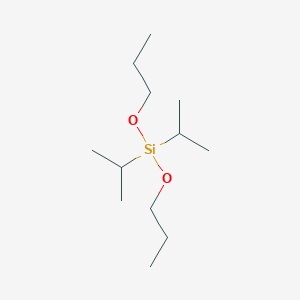
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
